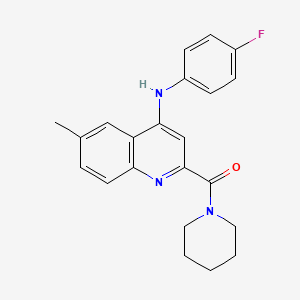
2-((difluoromethyl)thio)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((difluoromethyl)thio)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C17H22F2N2O3S2 and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiarrhythmic Activity
Benzamides with specific structural modifications, such as trifluoroethoxy ring substituents and a heterocyclic amide side chain, have been evaluated for their antiarrhythmic activity. These compounds, exemplified by flecainide acetate, demonstrate the potential of certain benzamides in the development of antiarrhythmic drugs (Banitt, Bronn, Coyne, & Schmid, 1977).
Glycosyl Triflates Synthesis
The combination of specific reagents has been reported to efficiently activate thioglycosides, enabling the synthesis of glycosyl triflates, which are crucial intermediates in the formation of diverse glycosidic linkages. This highlights the compound's potential utility in synthetic organic chemistry and drug discovery processes (Crich & Smith, 2001).
Synthesis of Heterocyclic Compounds
Research into novel heterocyclic compounds derived from certain benzofuran precursors has indicated the potential of these molecules as anti-inflammatory and analgesic agents. The structural diversity achievable suggests that related compounds could serve as scaffolds for the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Thiourea derivatives, including acylthioureas and benzamides with various substituents, have been synthesized and tested for their antimicrobial properties, particularly against biofilm-forming bacteria. This area of research suggests the potential application of similar compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antineoplastic Activity
The metabolism and pharmacokinetics of certain benzamide derivatives in chronic myelogenous leukemia patients have been studied, highlighting the significance of these compounds in cancer therapy research. Understanding the metabolic pathways of these compounds can aid in optimizing their therapeutic profiles (Gong, Chen, Deng, & Zhong, 2010).
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S2/c18-17(19)25-15-4-2-1-3-14(15)16(22)20-12-5-8-21(9-6-12)13-7-10-26(23,24)11-13/h1-4,12-13,17H,5-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWZVEGIWAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2SC(F)F)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2391330.png)
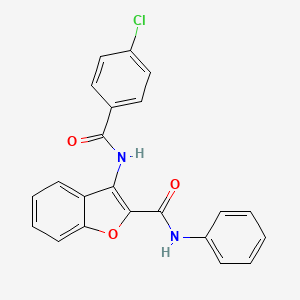
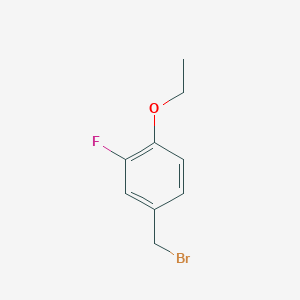
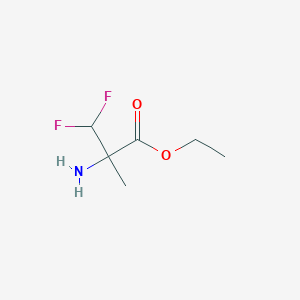
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide](/img/structure/B2391335.png)
![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2391341.png)
![N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2391342.png)
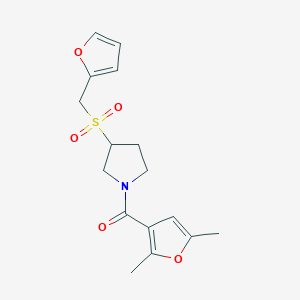
![4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2391345.png)
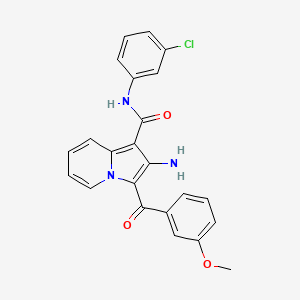
![2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2391348.png)
